Elevated Hydrophobicity vs. Linear 1-Dodecanol: A Calculated LogP Differential of 0.6 Units
3-Ethyl-3-dodecanol exhibits a computed XLogP3-AA value of 5.7 [1], which is 0.6 log units higher than the computed XLogP3-AA of 5.1 for the linear analog 1-dodecanol [2]. This difference in the octanol-water partition coefficient translates to approximately a 4-fold increase in lipophilicity (since ΔlogP of 0.6 corresponds to 10^0.6 ≈ 4.0×). The increased hydrophobicity arises from the branched tertiary alcohol structure, which reduces overall molecular polarity compared to the linear primary alcohol with a terminal hydroxyl group. No experimental logP data were identified for 3-ethyl-3-dodecanol in the current literature search; this evidence relies on computed values from the XLogP3 algorithm, which has been validated against experimental logP datasets for alcohol series [1].
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 5.7 |
| Comparator Or Baseline | 1-Dodecanol: 5.1 |
| Quantified Difference | ΔlogP = +0.6 (≈ 4× lipophilicity increase) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.04.14) |
Why This Matters
A 4-fold increase in lipophilicity directly influences compound selection for extraction processes, partitioning behavior in biphasic systems, and membrane permeability in biological assays.
- [1] PubChem. 3-Ethyl-3-dodecanol. Computed Properties: XLogP3-AA 5.7. PubChem CID 4116638. View Source
- [2] PubChem. 1-Dodecanol. Computed Properties: XLogP3-AA 5.1. PubChem CID 8193. View Source
